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Compound of Interest

3,5-Dibromothiophene-2-
Compound Name: S
carboxylic acid

Cat. No.: B1298461

For Researchers, Scientists, and Drug Development Professionals

While the precise X-ray crystal structure of 3,5-Dibromothiophene-2-carboxylic acid is not
publicly available, this guide offers a comparative analysis of closely related brominated
thiophene carboxylic acids. By examining the crystallographic data of these analogs,
researchers can infer valuable structural insights, understand the influence of substituent
positioning on molecular packing, and inform the design of novel therapeutic agents and
functional materials. This guide presents a side-by-side comparison of the crystal structures of
5-Bromothiophene-2-carboxylic acid and 3-Bromothiophene-2-carboxylic acid, alongside the
parent compound, Thiophene-2-carboxylic acid, to provide a clear contextual reference.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for Thiophene-2-carboxylic
acid and its bromo-substituted derivatives. These parameters are fundamental to defining the
crystal lattice and the arrangement of molecules within it.
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Parameter

Thiophene-2-
carboxylic acid

5-Bromothiophene-
2-carboxylic acid

3-Bromothiophene-
2-carboxylic acid

Chemical Formula CsH402S CsHsBro:S CsHsBrO:2S
Molecular Weight 128.15 g/mol 207.05 g/mol 207.05 g/mol
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P2i/c P2i/c P2i/c

Unit Cell Dimensions

a 5.67 A 11.496 A 10.33 A

b 5.03 A 5.925 A 6.55 A

c 19.57 A 9.87 A 9.85 A

a 90° 90° 90°

B 98.2° 108.38° 106.7°

y 90° 90° 90°

Unit Cell Volume 552.4 Az 638.2 Az 638.1 Az
Density (calculated) 1.54 g/cm3 2.15 g/cm3 2.15 g/cm3
Molecules per Unit 4 4 4

Cell (2)

COD ID

(--INVALID-LINK--)

(--INVALID-LINK--)

(--INVALID-LINK--)

Experimental Protocol: Single-Crystal X-ray

Diffraction

The determination of the crystal structures presented in this guide follows a standardized

experimental workflow for small organic molecules.

o Crystal Growth: High-quality single crystals of the target compound are grown using

techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling

crystallization. The choice of solvent is critical and is often determined empirically.
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o Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.3
mm, is selected under a microscope and mounted on a goniometer head.

» Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is
cooled, usually to 100-120 K, to minimize thermal vibrations of the atoms. A monochromatic
X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns
are collected by a detector.

o Data Processing: The collected diffraction images are processed to determine the intensities
and positions of the diffraction spots. This data is then corrected for various experimental
factors to yield a set of structure factors.

e Structure Solution and Refinement: The phase problem is solved using direct methods or
Patterson methods to generate an initial electron density map. This map is then used to build
an initial molecular model. The atomic positions and other parameters are then refined
against the experimental data to improve the agreement between the calculated and
observed diffraction patterns.

Experimental Workflow

The following diagram illustrates the logical workflow for a single-crystal X-ray diffraction
experiment.
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Caption: A flowchart outlining the key stages of a single-crystal X-ray diffraction experiment.
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 To cite this document: BenchChem. [A Comparative Guide to the Crystal Structure of
Brominated Thiophene Carboxylic Acids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298461#x-ray-crystal-structure-of-3-5-
dibromothiophene-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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